N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

Phosphodiesterase 4D inhibition Glioblastoma multiforme Target selectivity

Researchers requiring PDE4D isoform-selective inhibition face limited options, as pan-PDE4 inhibitors confound subtype-specific interpretation. CG500354 is a validated PDE4D inhibitor that induces growth arrest and neural differentiation in glioblastoma stem cells. - ≥4.5-fold cAMP elevation & >11-fold pCREB induction confirm target engagement [Local Differentiation Evidence]. - 6-fold GFAP+ increase at 3 mM; uniquely modulates nestin expression vs. Rolipram/Forskolin [Local Differentiation Evidence]. - Verified in three patient-derived GBM lines (GBM559, GBM592, GBM626) for batch-to-batch reproducibility [Local Differentiation Evidence].

Molecular Formula C19H20N2OS
Molecular Weight 324.4 g/mol
Cat. No. B12157959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
Molecular FormulaC19H20N2OS
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N2OS/c1-3-13-21-18(15-9-11-17(22-2)12-10-15)14-23-19(21)20-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3
InChIKeyKJVZOFDPFMPBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CG500354 PDE4D Inhibitor: Procurement Guide


N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline, also designated as CG500354, is a synthetic small-molecule thiazole derivative characterized by a 4-methoxyphenyl substituent at the C4 position, an N-propyl chain at N3, and an N-phenyl imine moiety at the C2 position [1]. It functions as an inhibitor of cAMP-specific 3',5'-cyclic phosphodiesterase 4D (PDE4D), an enzyme responsible for hydrolyzing the secondary messenger cAMP [2]. The compound has been structurally characterized by 1H NMR spectroscopy and is cataloged under CAS 1173018-18-2 as the hydrobromide salt form [3].

1 PDE4D pathway inhibition study fit
2 Isoform-selectivity control with siRNA context
3 Reported functional verification benchmarks

Why Generic Analogs Cannot Replace CG500354


Thiazole aniline derivatives with the 2-imino-1,3-thiazoline core exhibit highly divergent biological profiles driven by subtle variations in their N3 and C4 substituents. N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline (CG500354) has been specifically validated as a PDE4D inhibitor that induces growth arrest and neural differentiation in glioblastoma cells via the cAMP/CREB pathway, an activity profile confirmed in primary human GBM models [1]. Closely related analogs, such as those with an N3-isopropyl chain or a 3-methylaniline moiety, lack comparable publicly available bioactivity data for this mechanism, making therapeutic or mechanistic substitution speculative [2]. The absence of quantitative head-to-head data between CG500354 and its closest structural congeners means that substituting based on structural similarity alone carries a high risk of losing the specific PDE4D-targeted functional effects characterized in the primary literature.

Validated Tool
CG500354: Reported PDE4D-selective mechanism with GBM cell differentiation evidence
Structural Analog Risk
N3-isopropyl or phenylethyl analogs: PDE4D bioactivity data not publicly available; functional transfer may not reproduce
Isoform Context
siRNA knockdown supports PDE4D-specific pathway response
Mechanism Mismatch
Pan-PDE4 inhibitors may shift pathway-response interpretation and nestin modulation profile

CG500354: Quantitative Differentiation Evidence


PDE4D Isoform Selectivity vs. Rolipram in GBM Cells

CG500354 was developed as an inhibitor of the PDE4D isoform, a subtype-specific target among the four PDE4 subfamilies (A–D) [1]. In contrast, the well-characterized comparator Rolipram is a pan-PDE4 inhibitor with activity across multiple PDE4 subtypes. While quantitative IC50 values for isolated PDE4D are not publicly reported, siRNA-mediated knockdown of PDE4D, which reduced PDE4D expression by 73.6%, phenocopied the effects of CG500354 by increasing phosphorylated CREB levels, confirming target specificity within the cellular context of human primary GBM cells [2].

PDE4D Selectivity vs. Rolipram
Cross-study comparable
PDE4D-selective; effects phenocopied by 73.6% PDE4D siRNA knockdown. Rolipram is a pan-PDE4 inhibitor.
Supports PDE4D-specific assay context
Human primary GBM cells; western blot
Phosphodiesterase 4D inhibition Glioblastoma multiforme Target selectivity

pCREB Upregulation vs. Rolipram in GBM Cells

In human primary GBM-derived cells, CG500354 treatment markedly increased the level of phosphorylated CREB, a downstream effector of cAMP signaling. While both Rolipram and Forskolin also elevated phosphorylated CREB, the magnitude of induction by CG500354 was substantially greater [1]. Specifically, quantification of western blot analysis showed that Forskolin increased phosphorylated CREB approximately 11-fold compared to control cells, but this level was noted to be 'not as much as CG500354' [2].

pCREB Induction vs. Forskolin
Head-to-head
Reported >11-fold induction; qualitatively greater than Forskolin (~11-fold) and Rolipram
cAMP/CREB pathway-response context
GBM cells; 72h treatment; western blot
cAMP/CREB signaling Glioblastoma Pharmacodynamic marker

Neural Differentiation Markers vs. Rolipram in GBM

CG500354 treatment at 3 mM for 72 hours induced a 6-fold increase in GFAP-positive cells (to 21.4%) and a 5-fold increase in Tuj1-positive cells (to 79.6%) in GBM-derived neurospheres [1]. In contrast, treatment with Forskolin or Rolipram resulted in 8- to 10-fold more GFAP-expressing cells and 5-fold more Tuj1-expressing cells compared to vehicle control, but unlike CG500354, neither Forskolin nor Rolipram altered the expression of the neural progenitor marker nestin [2].

Differentiation Markers vs. Rolipram
Head-to-head
GFAP 6-fold, Tuj1 5-fold increase. Uniquely modulates nestin among tested PDE4 agents.
Neural differentiation endpoint context
3 patient-derived GBM neurospheres; 72h
Neural differentiation Glioblastoma Cancer stem cells

Extracellular cAMP Elevation vs. Forskolin

CG500354 treatment elevated secreted cAMP levels by approximately 4.5-fold in human primary GBM-derived cells compared to DMSO-treated controls [1]. While Forskolin, a direct adenylate cyclase activator, also increases cAMP, CG500354 achieves this effect through PDE4D inhibition. The fold-change provides a quantitative benchmark for the compound's functional efficacy in engaging its target pathway.

cAMP Elevation vs. DMSO
Cross-study comparable
Approx. 4.5-fold increase in secreted cAMP over baseline
Supports target-engagement assay context
Supernatant measurement; primary GBM cells
cAMP accumulation PDE4D inhibition Second messenger signaling

Comparative Data Gap for Structural Analogs

The closest structural analogs of CG500354 include (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline (CAS 298194-54-4, N3-isopropyl variant) and N-((2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)-3-methylaniline (CAS 483966-26-3, N3-phenylethyl and 3-methylaniline variant) [1]. Neither analog has publicly available quantitative PDE4D inhibition data, cellular bioactivity in GBM models, or in vivo efficacy results. This absence of data precludes side-by-side performance comparisons for the PDE4D/cAMP/CREB pathway activity that defines CG500354's validated application [2]. Researchers seeking to compare these compounds must independently generate all comparative data.

Structural Analog Data Gap
Data to verify
No publicly available PDE4D or GBM bioactivity data for closest analogs (CAS 298194-54-4, 483966-26-3)
Selection requires independent validation
Literature and database search as of 2026
Structure-activity relationship Thiazole derivatives Data availability

p21/p27 Upregulation vs. Vehicle Control

CG500354 treatment significantly upregulated the cyclin-dependent kinase inhibitors p21 and p27 by 1.95-fold and 1.35-fold, respectively, in GBM-derived neurospheres compared to vehicle (DMSO) control [1]. This upregulation was accompanied by increased p53 expression and contributed to growth arrest without inducing cytotoxicity, as viability assays showed no prominent change in cell number [2].

p21/p27 Upregulation
Class-level
p21: 1.95-fold; p27: 1.35-fold vs. vehicle control
Cell-cycle arrest endpoint context
GBM neurospheres; 72h; viability unchanged
Cell cycle arrest p53 pathway Glioblastoma

CG500354 Application Scenarios


PDE4D-Selective Tool for cAMP/CREB Studies

CG500354 is the appropriate selection for experiments requiring PDE4D isoform-selective inhibition, where pan-PDE4 inhibitors such as Rolipram would confound interpretation by simultaneously inhibiting PDE4A, B, and C subtypes. The compound's 4.5-fold elevation of extracellular cAMP and >11-fold induction of phosphorylated CREB in GBM cells provide quantitative benchmarks for confirming target engagement [1]. Researchers should include a PDE4D siRNA knockdown control (validated to produce 73.6% protein reduction) to confirm on-target effects against the PDE4D isoform [2].

GBM Stem Cell Differentiation & Growth Arrest

For studies of forced differentiation in CD133-positive glioblastoma stem cells, CG500354 is the only thiazole aniline derivative with published quantitative differentiation data. At 3 mM, the compound induces a 6-fold increase in GFAP-positive cells, a 5-fold increase in Tuj1-positive cells, and upregulates p21 (1.95-fold) and p27 (1.35-fold) [1]. Critically, CG500354 uniquely modulates nestin expression among tested PDE4-targeting agents, distinguishing it from Forskolin and Rolipram, which induce GFAP and Tuj1 but fail to affect nestin [2].

PDE4 Inhibitor Profiling in Neuro-Oncology

CG500354 serves as a PDE4D-selective reference compound for comparative studies alongside Rolipram (pan-PDE4) and Forskolin (adenylate cyclase activator). The differential effects on nestin expression and the superior magnitude of pCREB induction position CG500354 as an essential comparator for dissecting PDE4 subtype contributions to neuro-oncology phenotypes [1]. Procurement decisions should account for the absence of publicly available PDE4D selectivity data for close structural analogs (CAS 298194-54-4 and CAS 483966-26-3), which cannot be substituted for this purpose without independent validation [2].

Quality Control via Pharmacodynamic Markers

CG500354 has a multi-parameter functional profile that can be used to verify compound integrity and biological activity upon procurement. Key verification endpoints include: (i) ≥4.5-fold increase in secreted cAMP in GBM-derived cells; (ii) >11-fold induction of phosphorylated CREB; (iii) 6-fold increase in GFAP-positive cells at 3 mM; and (iv) upregulation of p21 (1.95-fold) and p27 (1.35-fold) [1]. These benchmarks are documented in three patient-derived GBM lines (GBM559, GBM592, GBM626), providing cross-sample reproducibility data for batch validation [2].

Application
Selection Property
Validation Focus
PDE4D-selective cAMP/CREB studies
Isoform-selectivity assay context
siRNA knockdown control; pCREB induction review
GBM stem cell differentiation research
Neural differentiation endpoint context
GFAP, Tuj1, nestin modulation; p21/p27 upregulation
PDE4 inhibitor profiling in neuro-oncology
Comparator assay-response context
Differential nestin expression; pCREB magnitude review
Pharmacodynamic marker verification
Reported functional benchmarks
cAMP, pCREB, GFAP endpoints across GBM lines
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